molecular formula C24H18N2O3S B2725203 3-[2-(2,4-dimethylbenzoyl)-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzonitrile CAS No. 1114871-90-7

3-[2-(2,4-dimethylbenzoyl)-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzonitrile

Cat. No.: B2725203
CAS No.: 1114871-90-7
M. Wt: 414.48
InChI Key: YAIYMEQUIZOONS-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzothiazine ring fused to a benzene ring, with various functional groups attached. These include a benzonitrile group, a dimethylbenzoyl group, and two oxygen atoms forming a dioxido group.


Chemical Reactions Analysis

Benzothiazines, like other aromatic compounds, can undergo a variety of chemical reactions, including electrophilic aromatic substitution, nucleophilic aromatic substitution, and free radical reactions . The specific reactions that this compound can undergo would depend on the nature of the attached functional groups.

Scientific Research Applications

Antioxidant Activities

Studies have synthesized and evaluated novel benzothiazole derivatives for their antioxidant properties. For example, N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides were found to possess moderate to significant radical scavenging activity, indicating their potential as antioxidants (Ahmad et al., 2012).

Corrosion Inhibition

Benzothiazole derivatives have shown efficacy as corrosion inhibitors for metals. A study on benzothiazole-based compounds demonstrated enhanced stability and higher inhibition efficiencies against steel corrosion, suggesting their application in protecting materials from corrosive environments (Hu et al., 2016).

Antimicrobial Properties

Several benzothiazole derivatives have been synthesized and tested for their antimicrobial activities. For instance, novel 1,4-benzothiazine derivatives exhibited promising activities against Gram-positive bacteria, highlighting their potential in developing new antimicrobial agents (Dabholkar & Gavande, 2016).

Anti-inflammatory Potential

Research into chromene derivatives prepared using benzothiazole compounds revealed significant anti-inflammatory activity. This suggests the utility of benzothiazole derivatives in designing and developing new anti-inflammatory drugs (Gandhi et al., 2018).

Synthesis of Heterocycles

Benzothiazole derivatives serve as versatile building blocks for synthesizing a variety of heterocyclic compounds, which are crucial in the development of novel therapeutic agents and materials with specific properties (Darweesh et al., 2016).

Properties

IUPAC Name

3-[2-(2,4-dimethylbenzoyl)-1,1-dioxo-1λ6,4-benzothiazin-4-yl]benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N2O3S/c1-16-10-11-20(17(2)12-16)24(27)23-15-26(19-7-5-6-18(13-19)14-25)21-8-3-4-9-22(21)30(23,28)29/h3-13,15H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAIYMEQUIZOONS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC=CC(=C4)C#N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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